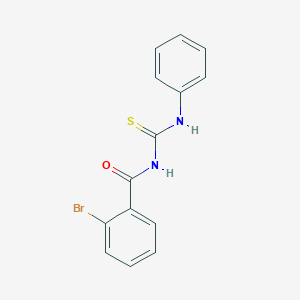![molecular formula C17H12N2O3S B232381 4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232381.png)
4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is commonly referred to as HMB and has been synthesized using different methods. The synthesis methods used to produce HMB will be discussed in
Mecanismo De Acción
HMB has been shown to have various mechanisms of action depending on its application. In medicine, HMB has been shown to inhibit the activity of enzymes involved in cancer cell growth, leading to the death of cancer cells. HMB has also been shown to inhibit the growth of bacteria by disrupting their cell membranes. In agriculture, HMB has been shown to inhibit the growth of weeds and pests by disrupting their metabolic pathways.
Biochemical and Physiological Effects
HMB has been shown to have various biochemical and physiological effects depending on its application. In medicine, HMB has been shown to induce apoptosis, leading to the death of cancer cells. HMB has also been shown to inhibit the growth of bacteria by disrupting their cell membranes. In agriculture, HMB has been shown to inhibit the growth of weeds and pests by disrupting their metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HMB has various advantages and limitations for lab experiments depending on its application. In medicine, HMB has the advantage of being a potent anticancer drug, but it also has limitations such as toxicity and side effects. In agriculture, HMB has the advantage of being a potent herbicide and pesticide, but it also has limitations such as environmental toxicity and non-target effects.
Direcciones Futuras
There are various future directions for HMB research, including developing new drugs for cancer and other diseases, developing new pesticides and herbicides, and developing new materials with unique properties. Some of the future directions for HMB research include:
1. Developing new HMB derivatives with improved properties such as increased potency and reduced toxicity.
2. Exploring the potential of HMB in developing new drugs for other diseases such as bacterial infections and viral diseases.
3. Developing new HMB-based materials with unique properties such as high strength and flexibility.
4. Investigating the potential of HMB in developing new pesticides and herbicides that are environmentally friendly and have reduced non-target effects.
Conclusion
In conclusion, 4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one is a chemical compound that has potential applications in various fields, including medicine, agriculture, and material science. HMB has been synthesized using different methods, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of HMB in various applications.
Métodos De Síntesis
There are various methods used to synthesize HMB, and the most commonly used method is the reaction between 2-aminothiophenol and 4-hydroxy-3-phenylpyrimidin-2(1H)-one in the presence of a catalyst such as acetic acid. This reaction leads to the formation of HMB as a yellow crystalline solid. Another method used to synthesize HMB is the reaction between 2-aminothiophenol and 4-chloro-3-phenylpyrimidin-2(1H)-one in the presence of a base such as potassium carbonate. This reaction also leads to the formation of HMB as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
HMB has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, HMB has been shown to have anticancer properties, and it has been used to develop new cancer drugs. HMB has also been shown to have antimicrobial properties, and it has been used to develop new antibiotics. In agriculture, HMB has been used to develop new pesticides and herbicides. In material science, HMB has been used to develop new materials with unique properties.
Propiedades
Nombre del producto |
4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one |
|---|---|
Fórmula molecular |
C17H12N2O3S |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one |
InChI |
InChI=1S/C17H12N2O3S/c1-22-11-7-8-12-13(9-11)23-17-18-15(20)14(16(21)19(12)17)10-5-3-2-4-6-10/h2-9,21H,1H3 |
Clave InChI |
JCUJUAWMSIMASA-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)N3C(=C(C(=O)N=C3S2)C4=CC=CC=C4)O |
SMILES |
COC1=CC2=C(C=C1)N3C(=C(C(=O)N=C3S2)C4=CC=CC=C4)O |
SMILES canónico |
COC1=CC2=C(C=C1)N3C(=C(C(=O)N=C3S2)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Z)-4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)-2-diazonio-1-ethoxy-3-oxobut-1-en-1-olate](/img/structure/B232306.png)
![4,4-dimethoxy-7-phenyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B232318.png)
![(3E)-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)hydrazinylidene]-1H-quinoline-2,4-dione](/img/structure/B232334.png)
![6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one](/img/structure/B232347.png)

![5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one](/img/structure/B232364.png)

![6-Phenyltetraazolo[1,5-b]pyridazin-7-ol](/img/structure/B232379.png)
![4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232382.png)


